molecular formula C22H20Cl2FNO3 B14413951 Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-,cyano(4-fluoro-3-phenoxyphenyl)methyl ester CAS No. 80850-08-4

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-,cyano(4-fluoro-3-phenoxyphenyl)methyl ester

Cat. No.: B14413951
CAS No.: 80850-08-4
M. Wt: 436.3 g/mol
InChI Key: DRDCRWRWPTXYAO-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester is a synthetic compound widely used in the agricultural industry as an insecticide. It is known for its potent insecticidal properties and is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester involves several steps. One common method includes the reaction of 3-(2,2-dichloroethyl)-2,2-dimethylcyclopropanecarboxylic acid with cyano(4-fluoro-3-phenoxyphenyl)methanol in the presence of a suitable catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the preparation of intermediates, their purification, and the final esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester has several scientific research applications:

Mechanism of Action

The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged channel opening and continuous nerve firing. This leads to paralysis and eventual death of the insect . The molecular targets and pathways involved include the sodium channels and associated signaling pathways in the insect nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester is unique due to its specific chemical structure, which imparts high stability and efficacy. Its dichloroethyl and cyano groups enhance its insecticidal properties and make it effective against resistant insect populations .

Properties

CAS No.

80850-08-4

Molecular Formula

C22H20Cl2FNO3

Molecular Weight

436.3 g/mol

IUPAC Name

[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H20Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-10,15,18-20H,11H2,1-2H3

InChI Key

DRDCRWRWPTXYAO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)CC(Cl)Cl)C

Origin of Product

United States

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